

Application Notes and Protocols: Pharmacokinetics of Single Oral Dose Zoliflodacin

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Compound Focus: Zoliflodacin

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Introduction

Zoliflodacin is a first-in-class **spiropyrimidinetrione antibiotic** with a novel mechanism of action, inhibiting bacterial DNA gyrase subunit B (GyrB) and topoisomerase type II, thereby disrupting DNA biosynthesis in bacteria [1] [2]. It is currently under investigation as a promising single-dose oral treatment for uncomplicated gonorrhea, a critical need given the global rise of multidrug-resistant *Neisseria gonorrhoeae*, including strains resistant to third-generation cephalosporins [3] [4]. This document provides detailed pharmacokinetic data, experimental protocols, and pharmacodynamic insights to support researchers and drug development professionals in the clinical advancement of **zoliflodacin**.

Key Pharmacokinetic Properties of Single-Dose Zoliflodacin

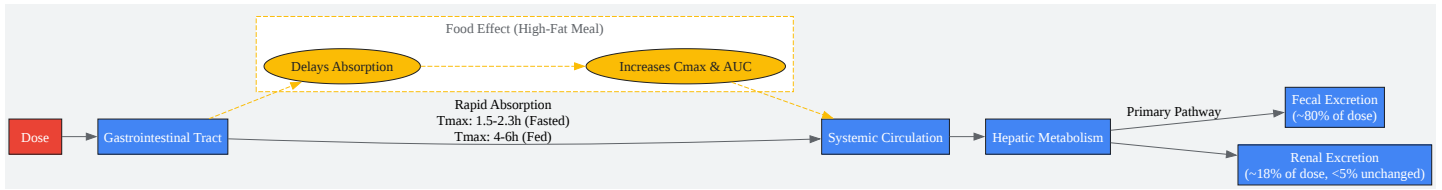
The pharmacokinetics of **zoliflodacin** have been characterized in healthy volunteers through phase I clinical trials. Following a single oral dose, the drug is **rapidly absorbed**, with its exposure increasing in a dose-proportional manner up to 800 mg and less than proportionally at higher doses (800 mg to 4,000 mg) [1].

The major route of elimination is via **hepatic metabolism and fecal excretion**, with minimal renal clearance of the unchanged drug [1].

Table 1: Key Single-Dose Pharmacokinetic Parameters of Zoliflodacin

Parameter	Findings	Study Details
Tmax (Time to Cmax)	1.5 - 2.3 hours (fasted state) [1]	Single ascending dose study
	Delayed to 4 - 6 hours with a high-fat meal [3]	3 g and 4 g granule formulation
Effect of Food	Significant increase in exposure: Cmax ↑ 52-89%; AUC(0-24) ↑ 94-108% [3]	High-fat meal vs. fasted state
Elimination Pathway	Feces: ~79.6% (mostly metabolites) [1]	ADME study (3,000 mg dose)
	Urine: ~18.2% (<5% as unchanged drug) [1]	ADME study (3,000 mg dose)
Metabolism	Extensively metabolized; M3 is major circulating metabolite [1]	ADME study

The following diagram summarizes the journey of a single oral dose of **zoliflodacin** in the body, highlighting the key pharmacokinetic events and the significant influence of food.



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Pharmacodynamics and Efficacy

Zoliflodacin demonstrates **concentration-dependent killing** against *N. gonorrhoeae*. Pharmacodynamic (PD) studies using a dynamic **Hollow Fiber Infection Model (HFIM)** have been critical in identifying the optimal single oral dose that ensures maximal bacterial eradication while suppressing the emergence of resistance [5].

Table 2: Pharmacodynamic Findings from Preclinical and Clinical Studies

Strain / Context	Zoliflodacin MIC	Key Findings	Implication for Dosing
Wild-type strains [5]	≤0.125 mg/L	2 g single dose effective for eradication and resistance suppression.	≥2 g dose recommended.
Strains with GyrB S467N [5]	0.25 mg/L	3-4 g single dose required for eradication; lower doses selected for resistant mutants (GyrB D429N).	≥3 g dose required.
Combination with Doxycycline	Variable	Slightly more effective than zoliflodacin monotherapy;	Supports co-administration for common gonorrhea-

Strain / Context	Zoliflodacin MIC	Key Findings	Implication for Dosing
[4]		suppresses resistance emergence.	chlamydia co-infections.

The HFIM methodology allows for precise simulation of human pharmacokinetics to evaluate bacterial killing and resistance emergence.

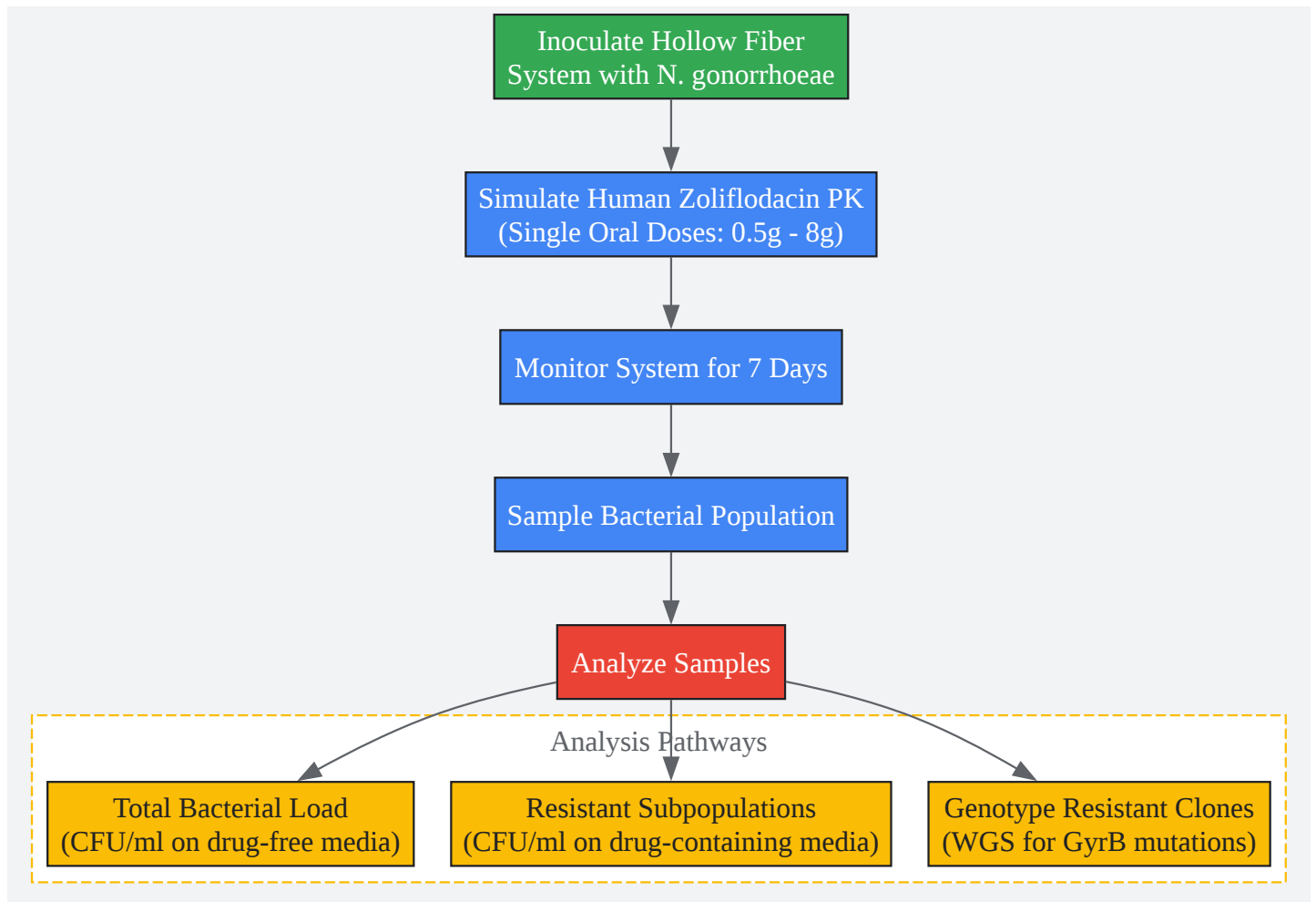
Experimental Protocol: Pharmacodynamic Evaluation Using HFIM

Objective: To evaluate the efficacy of single oral doses of **zoliflodacin** against *N. gonorrhoeae* strains with varying levels of susceptibility and to determine the potential for resistance emergence.

Methodology Details:

- **Bacterial Strains:** Include **zoliflodacin**-susceptible control strains (e.g., WHO F), strains with pre-existing GyrB mutations (e.g., SE600/18 with GyrB S467N), and in vitro-selected resistant mutants (e.g., SE600/18-D429N) [5].
- **Pharmacokinetic Simulation:** The HFIM system is used to simulate human PK profiles of **zoliflodacin** in the central compartment after single oral doses of 0.5, 1, 2, 3, 4, 6, and 8 g [5]. The system uses pre-defined PK parameters (e.g., half-life, C_{max}, AUC) to dynamically maintain drug concentrations that mirror human plasma levels over 7 days.
- **Dose-Fractionation:** For resistant strains, dose-fractionation studies (e.g., 4 g, 6 g, and 8 g total doses administered as 2 g every 12 hours) are conducted to determine whether efficacy is driven by AUC/MIC or C_{max}/MIC [5].
- **Outcome Measures:**
 - **Bacterial Load:** Quantify the total bacterial population (CFU/ml) in the system daily for 7 days.
 - **Resistance Emergence:** Quantify bacterial subpopulations on agar plates supplemented with **zoliflodacin** at 3x and 5x the MIC to monitor for the outgrowth of resistant clones [5].
 - **Resistance Mechanism Identification:** Perform whole-genome sequencing on resistant colonies to identify acquired mutations in the gyrB gene (e.g., D429N, K450R) [5].

The workflow for establishing and analyzing these dynamic models is outlined below.



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Detailed Experimental Protocols

Clinical Protocol: Effect of Food on Pharmacokinetics

Objective: To evaluate the effect of a high-fat meal on the pharmacokinetics of single oral doses of **zoliflodacin** granules for suspension in healthy adult subjects.

Methodology Details:

- **Study Design:** Phase I, open-label, randomized, two-period crossover study [3].
- **Subjects:** Healthy adults (e.g., n=48), typically aged 18-45 years with normal body mass index and laboratory parameters [3].
- **Dosing & Formulation:** Subjects are randomized to receive either a 3 g or 4 g dose of **zoliflodacin** administered as granules for oral suspension (50% w/w). The granules are reconstituted in purified water and administered within 5 minutes of preparation. The jar is rinsed twice with water, and the rinses are also administered [3].
- **Treatment Sequences:** Each subject receives the assigned dose under both fasted and fed conditions in a crossover manner, with a sufficient washout period between doses [3].
 - **Fasted:** Following an overnight fast of at least 10 hours.
 - **Fed:** Administered 30 minutes after starting a standardized high-fat, high-calorie breakfast (approximately 880 kcal, with 55% of calories from fat) [3].
- **Pharmacokinetic Sampling:** Serial blood samples are collected pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, and 48 hours) to characterize the plasma concentration-time profile [3].
- **Bioanalytical Method:** Plasma concentrations of **zoliflodacin** are quantified using a validated method, such as LC-MS/MS.
- **Data Analysis:** Non-compartmental analysis is performed to determine PK parameters: AUC(0-24), AUC(0-∞), C_{max}, T_{max}, and half-life (t_{1/2}). An analysis of variance (ANOVA) model is applied to log-transformed AUC and C_{max} to estimate the food effect [3].

Clinical Protocol: Absorption, Metabolism, and Excretion (ADME)

Objective: To determine the mass balance, metabolic profile, and routes of excretion of **zoliflodacin** and its metabolites after a single oral dose in healthy subjects.

Methodology Details:

- **Study Design:** Phase I, single-dose, open-label study [1].
- **Subjects:** Healthy volunteers (typically a smaller cohort, e.g., n=6).
- **Dosing:** Administration of a single 3,000 mg oral dose of **zoliflodacin** containing a tracer amount of [14C]-radiolabeled **zoliflodacin** (to enable tracking) [1].
- **Confinement:** Subjects are confined in the clinic for at least 7 days or until the excretion criteria are met (e.g., >90% of radioactive dose recovered) [1].
- **Sample Collection:**
 - **Blood:** Collected serially to measure plasma concentrations of parent drug and metabolites, and total radioactivity.
 - **Plasma:** Used for metabolite profiling and identification using LC-MS/MS and radio-detection.

- **Urine and Feces:** All urine and feces are collected at regular intervals for up to 7-10 days post-dose. The total amount of radioactivity in each sample is quantified by scintillation counting. The samples are also profiled for metabolite identification [1].
- **Data Analysis:** The cumulative recovery of radioactivity in urine and feces is calculated as a percentage of the administered dose. The structures of metabolites are identified, and their relative abundance in plasma, urine, and feces is determined [1].

Conclusion and Clinical Implications

The pharmacokinetic and pharmacodynamic data support the development of a **single 3 g oral dose** of **zoliflodacin** for the treatment of uncomplicated gonorrhea. Key considerations for its clinical use include:

- **Administration with Food:** To maximize systemic exposure and, consequently, the probability of therapeutic success, **zoliflodacin** should be administered with or shortly after a meal [3].
- **Resistance Suppression:** The 3 g dose is critical not only for eradicating susceptible strains but also for suppressing the emergence of resistance, particularly in strains with pre-existing GyrB polymorphisms like S467N [5].
- **Combination Therapy:** Co-administration with doxycycline for empiric treatment of potential chlamydia coinfection is not only feasible but may provide enhanced efficacy and a higher barrier to resistance [4].

Zoliflodacin represents a significant advancement in the fight against drug-resistant gonorrhea. The detailed protocols and data summarized in these application notes provide a foundation for its ongoing clinical development and future therapeutic application.

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